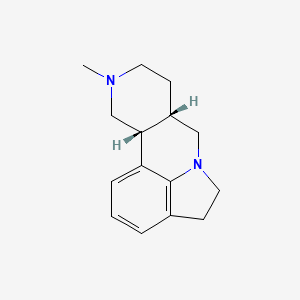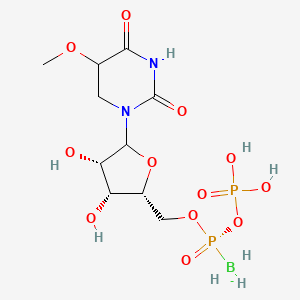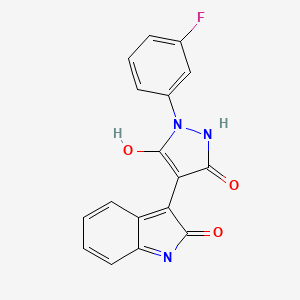![molecular formula C26H23ClN6 B10773117 6-[(2r)-4-(4-Benzyl-7-Chlorophthalazin-1-Yl)-2-Methylpiperazin-1-Yl]pyridine-3-Carbonitrile](/img/structure/B10773117.png)
6-[(2r)-4-(4-Benzyl-7-Chlorophthalazin-1-Yl)-2-Methylpiperazin-1-Yl]pyridine-3-Carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S1PL-IN-31 is a dual-function chemical compound that acts as an inhibitor of sphingosine-1-phosphate lyase and as an antagonist of the Smoothened receptor. It has shown therapeutic potential in various biological contexts, including the mitigation of cervical and thoracic lymphocyte infiltration and neuromuscular weakness in experimental autoimmune encephalomyelitis in rats .
Preparation Methods
The synthesis of S1PL-IN-31 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The compound is typically synthesized through a series of reactions involving the use of organic solvents such as acetonitrile and dimethyl sulfoxide. The exact synthetic route and industrial production methods are proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
S1PL-IN-31 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
S1PL-IN-31 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of sphingosine-1-phosphate lyase and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating immune cell trafficking and its potential therapeutic effects in autoimmune diseases.
Medicine: Explored for its potential in treating conditions such as multiple sclerosis and other neurodegenerative disorders.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in pharmacological studies
Mechanism of Action
S1PL-IN-31 exerts its effects by inhibiting sphingosine-1-phosphate lyase, leading to an increase in sphingosine-1-phosphate levels. This inhibition affects various molecular targets and pathways, including the modulation of immune cell trafficking and the reduction of lymphocyte infiltration. Additionally, as an antagonist of the Smoothened receptor, it influences the Hedgehog signaling pathway, which plays a role in cell differentiation and proliferation .
Comparison with Similar Compounds
S1PL-IN-31 is unique in its dual-function as both an inhibitor of sphingosine-1-phosphate lyase and an antagonist of the Smoothened receptor. Similar compounds include:
Fingolimod: An immunomodulating drug used to treat multiple sclerosis by modulating sphingosine-1-phosphate receptors.
Siponimod: Another sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.
Ozanimod: A sphingosine-1-phosphate receptor modulator with applications in treating autoimmune diseases.
These compounds share similarities in their mechanisms of action but differ in their specific targets and therapeutic applications.
Properties
Molecular Formula |
C26H23ClN6 |
|---|---|
Molecular Weight |
455.0 g/mol |
IUPAC Name |
6-[(2R)-4-(4-benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C26H23ClN6/c1-18-17-32(11-12-33(18)25-10-7-20(15-28)16-29-25)26-23-14-21(27)8-9-22(23)24(30-31-26)13-19-5-3-2-4-6-19/h2-10,14,16,18H,11-13,17H2,1H3/t18-/m1/s1 |
InChI Key |
XUZUIICAPXZZDU-GOSISDBHSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1C2=NC=C(C=C2)C#N)C3=NN=C(C4=C3C=C(C=C4)Cl)CC5=CC=CC=C5 |
Canonical SMILES |
CC1CN(CCN1C2=NC=C(C=C2)C#N)C3=NN=C(C4=C3C=C(C=C4)Cl)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Amino-1-bromo-4-phenyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-one](/img/structure/B10773053.png)
![N-hydroxy-4-[[3-oxo-2-(thiophen-2-ylmethyl)-2,4-dihydroquinoxalin-1-yl]methyl]benzamide](/img/structure/B10773061.png)
![(2R)-2-[1,3-benzodioxol-5-ylmethyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-3-thiophen-2-ylpropanamide](/img/structure/B10773069.png)
![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B10773072.png)
![2-(2-Chloro-6-fluorophenyl)-7-phenyl-3,5-dihydroimidazo[4,5-c]quinolin-4-one](/img/structure/B10773078.png)
![(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10773097.png)
![Ethyl 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}benzoate](/img/structure/B10773104.png)

![2-[1,3-benzodioxol-5-ylmethyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-3-thiophen-2-ylpropanamide](/img/structure/B10773131.png)
![[3-(Aminocarbonyl)furoxan-4-yl]methyl salicylate](/img/structure/B10773138.png)

![[(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate](/img/structure/B10773149.png)
